

# discovery and synthesis of Ribozinoindole-2

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## Compound of Interest

Compound Name: *Rbin-2*

Cat. No.: *B610424*

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An in-depth analysis of Ribozinoindole-2, a potent and selective inhibitor of eukaryotic ribosome biogenesis, is presented in this technical guide. The document details its discovery through chemical synthetic lethal screening and its optimization from the initial hit, Ribozinoindole-1. It provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols utilized for its characterization, tailored for researchers, scientists, and professionals in drug development.

## Discovery and Optimization

Ribozinoindoles (Rbins) were identified via a chemical synthetic lethal screen conducted in fission yeast strains engineered for multidrug resistance suppression.<sup>[1]</sup> This screen identified the parent compound, Ribozinoindole-1 (Rbin-1), a triazinoindole-based heterocycle, for its enhanced toxicity in cells with a mutation in the *cut2* gene, which is involved in chromosome segregation.<sup>[1]</sup>

Subsequent structure-activity relationship (SAR) studies were performed to enhance the potency of Rbin-1. A focused library of 23 analogs was synthesized, leading to the development of Ribozinoindole-2 (**Rbin-2**).<sup>[1][2]</sup> **Rbin-2**, which features a bromine substitution at the 7th position of the indole ring, demonstrated a tenfold increase in activity compared to Rbin-1.<sup>[2]</sup>

## Quantitative Data Summary

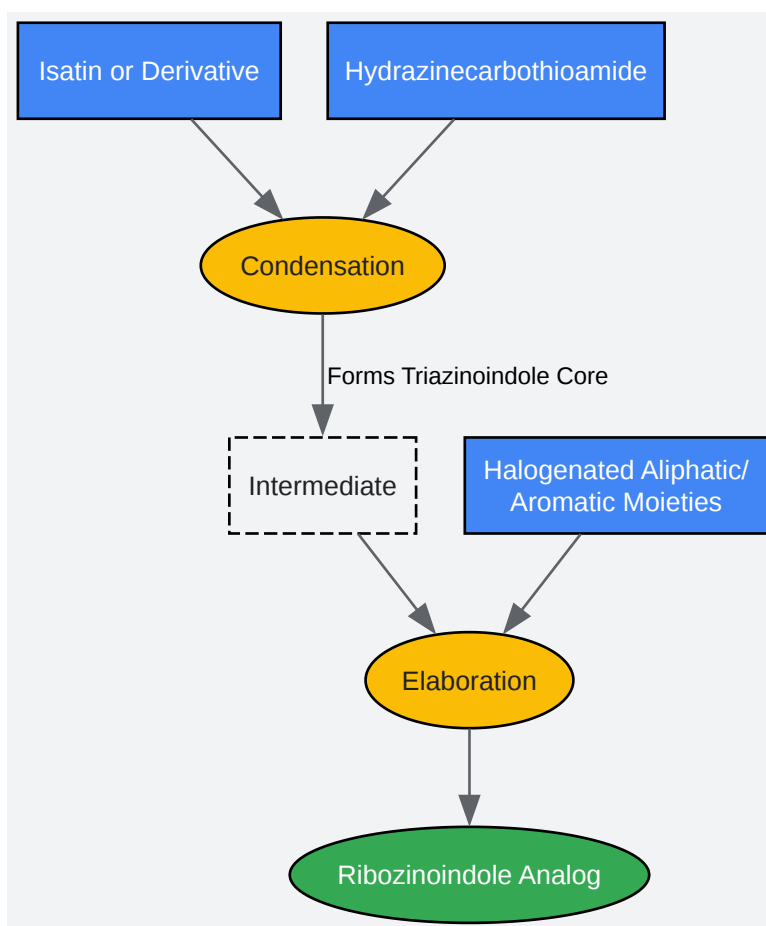
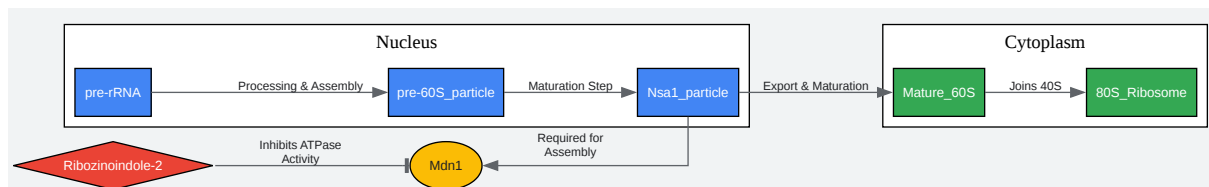
The biological activities of Ribozinoindole-1 and Ribozinoindole-2, along with the enzymatic activity of the target protein Mdn1 and its resistant mutant, are summarized below.

Compound/Enzyme	Parameter	Value	Organism/System	Reference
Ribozinoindole-1 (Rbin-1)	GI <sub>50</sub>	136 ± 7 nM	S. pombe (wild-type)	[2]
Ribozinoindole-2 (Rbin-2)	GI <sub>50</sub>	14 ± 1 nM	S. pombe (wild-type)	[2]
Ribozinoindole-2 (Rbin-2)	Apparent EC <sub>50</sub>	~300 nM	In vitro (Mdn1 ATPase assay)	[3]
Mdn1 (wild-type)	ATPase Activity	Not specified	Recombinant Protein	
Mdn1-F1093L (mutant)	ATPase Activity	1.5 ± 0.2 ATP s <sup>-1</sup>	Recombinant Protein	[1][3]

## Mechanism of Action

Ribozinoindole-2 acts as a potent, reversible, and specific inhibitor of eukaryotic ribosome biogenesis by directly targeting Midasin (Mdn1).[1][4] Mdn1 is a large, essential AAA+ (ATPases Associated with diverse cellular Activities) protein crucial for the maturation of the 60S ribosomal subunit.[1][4]

The inhibitory action of **Rbin-2** is achieved through the suppression of Mdn1's ATPase activity.[1][3][5] This enzymatic activity is vital for the remodeling of pre-60S particles and the release of assembly factors. Genetic studies have pinpointed the likely binding site of ribozinoindoles to the vicinity of the AAA3 and AAA4 domains of Mdn1.[1] The inhibition of Mdn1 leads to a halt in the assembly of Nsa1 particles, which are nucleolar precursors to the 60S subunit, thereby disrupting the ribosome production line.[1][4]



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## References

- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
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